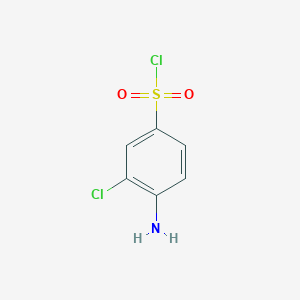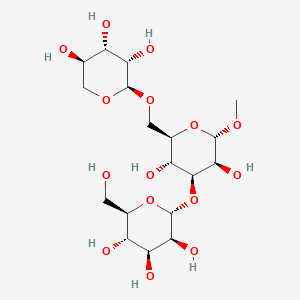
(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid
Übersicht
Beschreibung
(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid, also known as CMPF, is a synthetic compound that has been widely used in scientific research. It belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to have a broad range of biological activities.
Wirkmechanismus
(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid exerts its anti-inflammatory effects by inhibiting the activity of COX-2. This leads to a decrease in the production of prostaglandins, which are responsible for the pain and inflammation associated with various conditions.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in these cells. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid in lab experiments is its well-characterized mechanism of action. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that its effects may vary depending on the cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for research on (R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the various biological effects of this compound.
Wissenschaftliche Forschungsanwendungen
(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid has been used in various scientific research applications, including the study of inflammation, pain, and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-(2-oxocyclopentyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO5S/c1-22(20,21)14-6-5-9(8-12(14)16)11(15(18)19)7-10-3-2-4-13(10)17/h5-6,8,10-11H,2-4,7H2,1H3,(H,18,19)/t10?,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXGGUSHFUXQHF-RRKGBCIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610356 | |
| Record name | (2R)-2-[3-Chloro-4-(methanesulfonyl)phenyl]-3-(2-oxocyclopentyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625113-52-2 | |
| Record name | (2R)-2-[3-Chloro-4-(methanesulfonyl)phenyl]-3-(2-oxocyclopentyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)


![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)







